molecular formula C11H11F2NO2 B13247515 Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13247515
M. Wt: 227.21 g/mol
InChI Key: FSMJOZQWAPTTRV-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of fluorine atoms at positions 5 and 7 on the indole ring, exhibits unique chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst. One common method involves dissolving indole-2-carboxylic acid in thionyl chloride (SOCl2) at 0°C, followed by the addition of absolute ethanol at room temperature . The reaction proceeds under mild conditions, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets .

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3,5,9,14H,2,4H2,1H3

InChI Key

FSMJOZQWAPTTRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C(=CC(=C2)F)F

Origin of Product

United States

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